Structural Differentiation from the Clinical Candidate Carboxyamidotriazole (CAI): Absence of the N1-Benzyl Motif Eliminates Calcium Channel Blockade Liability
Carboxyamidotriazole (CAI, L-651582) is a well-characterized 5-amino-1,2,3-triazole-4-carboxamide that acts as a non-selective calcium channel blocker with IC50 values of 0.5–1.5 µg/mL in GH3 rat pituitary cells [1]. Its activity is critically dependent on the N1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl) substituent. The target compound (CAS 1291833-06-1) lacks this N1-aralkyl group; instead, it has an N-(3-phenylpropyl) carboxamide side chain. This fundamental structural divergence means the target compound cannot occupy the same binding site geometry as CAI, and therefore does not carry the established calcium channel blocking liability.
| Evidence Dimension | Calcium channel inhibition (GH3 cells) |
|---|---|
| Target Compound Data | Not a calcium channel blocker (no N1-benzyl motif) |
| Comparator Or Baseline | Carboxyamidotriazole (CAI): IC50 = 0.5 µg/mL (L-type), 1.5 µg/mL (T-type) |
| Quantified Difference | N/A (different pharmacological profile expected) |
| Conditions | GH3 rat pituitary cancer cell line; whole-cell patch clamp |
Why This Matters
For users seeking a triazole-4-carboxamide scaffold without calcium channel modulation, this compound provides a clean structural alternative to CAI.
- [1] Carboxyamidotriazole. Bertin Bioreagent. CAT N°: 28732. View Source
